3,6-Pyridazinedimethanol

Übersicht

Beschreibung

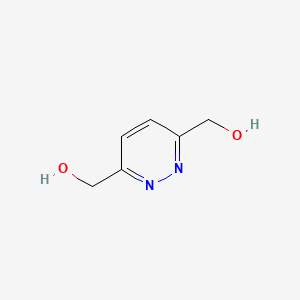

3,6-Pyridazinedimethanol: is a heterocyclic compound with the molecular formula C6H8N2O2 It consists of a pyridazine ring substituted with two hydroxymethyl groups at the 3 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Pyridazinedimethanol typically involves the condensation of maleic anhydride with hydrazine, followed by reduction. One common method includes the following steps:

Condensation Reaction: Maleic anhydride reacts with hydrazine to form 3,6-dihydroxypyridazine.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Pyridazinedimethanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Fully saturated derivatives.

Substitution Products: Various substituted pyridazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,6-Pyridazinedimethanol serves as a versatile scaffold in drug development. Its structural features allow it to interact with biological targets effectively.

- Anticancer Activity : Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds derived from pyridine have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. A study reported that certain pyridine-ureas demonstrated low IC50 values against various cancer cell lines, indicating their potential as anticancer agents .

- Vasodilatory Effects : Similar to other pyridine derivatives, this compound may possess vasodilatory properties. Compounds like 3-Pyridinemethanol have been documented as vasodilators and antilipemic agents, suggesting potential cardiovascular applications .

Catalysis

The compound's ability to modify catalytic properties makes it valuable in various chemical reactions.

- Methanol Reforming : In the context of fuel cell technology, this compound has been explored for its role in internal reforming methanol fuel cells (IRMFC). These systems utilize methanol as a fuel source and require efficient catalysts for hydrogen production. The incorporation of pyridine-based catalysts has shown promise in enhancing the efficiency of methanol reforming processes .

- Pyridine-Modified Catalysts : Pyridine derivatives are often used to modify zeolites and other catalytic materials. For example, pyridine-modified Mordenite has been successfully applied in methanol-related catalytic reactions such as carbonylation and alkylation . This highlights the versatility of pyridine-based compounds in catalysis.

Material Science

The unique properties of this compound extend into material science applications.

- Polymer Development : The compound can be utilized in synthesizing high-performance polymers. Research has focused on developing cross-linked polymer electrolytes that can operate at elevated temperatures and provide enhanced stability and conductivity for applications in fuel cells .

- Nanocomposites : Incorporating this compound into nanocomposite materials can lead to improved mechanical and thermal properties. Such composites are useful in various industrial applications where enhanced material performance is required.

Case Study 1: Anticancer Properties

A study evaluated various pyridine derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values below 5 μM across multiple cell lines . This demonstrates the potential of this compound as a lead compound for further drug development.

Case Study 2: Catalytic Efficiency

In a project focused on internal reforming methanol fuel cells, researchers investigated the integration of pyridine-based catalysts within the fuel cell's anode compartment. The findings showed that these catalysts maintained high activity and selectivity for hydrogen production over extended operation periods . This underscores the importance of this compound in advancing fuel cell technology.

Wirkmechanismus

The mechanism of action of 3,6-Pyridazinedimethanol and its derivatives depends on the specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes or receptors. For example, some pyridazine derivatives inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Pyridazine: A six-membered ring with two adjacent nitrogen atoms.

Pyridazinone: A pyridazine ring with a keto group at the 3 position.

Pyrimidine: A six-membered ring with nitrogen atoms at the 1 and 3 positions.

Uniqueness: 3,6-Pyridazinedimethanol is unique due to the presence of hydroxymethyl groups at the 3 and 6 positions, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biologische Aktivität

3,6-Pyridazinedimethanol is a compound with significant biological activity, particularly within the realm of medicinal chemistry. This article delves into its biological properties, synthesis, and potential applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is a pyridine derivative characterized by a pyridazine ring with two hydroxymethyl groups at the 3 and 6 positions. Its synthesis often involves methods that utilize readily available precursors such as cyanopyridine, allowing for efficient production with high yields. The synthetic pathway typically includes steps such as reduction and functional group transformations, which are crucial for obtaining the desired compound in pure form.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit substantial antimicrobial properties. For instance, compounds related to pyridazine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : The compound's structural features suggest potential antitumor effects. Studies have demonstrated that modifications in the pyridine scaffold can enhance antiproliferative activity against cancer cell lines. The presence of hydroxymethyl groups is particularly noted for increasing this activity .

- Antiviral Properties : Given the ongoing demand for antiviral agents, especially in light of recent global health crises, compounds like this compound are being explored for their ability to inhibit viral replication .

Antimicrobial Efficacy

A study assessing the antimicrobial properties of various pyridine derivatives found that this compound exhibited significant activity against multiple pathogens. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| Escherichia coli | 45 | |

| Candida albicans | 40 |

These results indicate a promising profile for further development as an antimicrobial agent.

Antitumor Activity

In a separate investigation focusing on antiproliferative effects, this compound was evaluated against several cancer cell lines. The findings highlighted its potential as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 20 |

These IC50 values suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Case Studies

- Antiviral Screening : A recent study screened various pyridine derivatives against SARS-CoV-2. Compounds similar to this compound showed inhibitory effects on viral replication in vitro, indicating potential therapeutic applications in treating COVID-19 .

- Combination Therapy : Research has explored the combination of this compound with established antibiotics to enhance efficacy against resistant bacterial strains. Results showed synergistic effects that could lead to novel treatment regimens .

Eigenschaften

IUPAC Name |

[6-(hydroxymethyl)pyridazin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-3-5-1-2-6(4-10)8-7-5/h1-2,9-10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVVNVIRRYQZLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570887 | |

| Record name | (Pyridazine-3,6-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37444-30-7 | |

| Record name | (Pyridazine-3,6-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.